N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide: Shares a similar imidazo[1,2-a]pyridine core but differs in the substituents attached to the phenyl ring.
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: Another derivative with a cinnamamide group, showing different biological activities.
Uniqueness
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
873587-54-3 |
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Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-15-13-18(10-11-20(15)27-2)28(25,26)23-17-8-6-16(7-9-17)19-14-24-12-4-3-5-21(24)22-19/h3-14,23H,1-2H3 |
InChI Key |
WCQFYOZLMQFTCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)OC |
Origin of Product |
United States |
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